molecular formula C26H25N3O4 B2741535 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612054-21-4

2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2741535
CAS No.: 612054-21-4
M. Wt: 443.503
InChI Key: QSGJUIHBTAZLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative characterized by a 3,4-dimethoxyphenyl group at position 4 and a phenethyl substituent at position 4. The 3,4-dimethoxy moiety enhances electron-donating capacity, while the phenethyl group contributes to lipophilicity, influencing solubility and membrane permeability. Synthesis typically involves multi-component reactions under reflux conditions, as seen in analogous compounds like 3af (84% yield, 263–265°C melting point) .

Properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-16-13-22-24(26(30)29(16)12-11-17-7-5-4-6-8-17)23(19(15-27)25(28)33-22)18-9-10-20(31-2)21(14-18)32-3/h4-10,13-14,23H,11-12,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGJUIHBTAZLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a derivative of pyrano[3,2-c]pyridine, a class of compounds known for their diverse biological activities. This article aims to summarize the biological activities associated with this compound, including its potential therapeutic applications and underlying mechanisms.

  • Molecular Formula : C24H22N4O4
  • Molecular Weight : 430.45 g/mol
  • CAS Number : [Not provided in search results]

Biological Activities

Research indicates that the compound exhibits a range of biological activities:

1. Antioxidant Activity

The presence of methoxy groups on the phenyl ring contributes to the antioxidant properties of the compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

2. Anticancer Activity

Studies have shown that dihydropyran derivatives possess significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds structurally similar to this one have demonstrated IC50 values indicating effective inhibition of cancer cell growth (e.g., IC50 values ranging from 0.1 to 10 µM) .

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Dihydropyran derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators .

4. Antibacterial Activity

Preliminary studies indicate that this compound may exhibit antibacterial properties against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structural components allow for competitive inhibition of enzymes involved in cancer and inflammation pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in studies involving related compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrano[3,2-c]pyridine derivatives:

  • Study on Anticancer Activity :
    • A study reported that a related pyrano[3,2-c]pyridine derivative exhibited significant cytotoxic effects against breast cancer cells with an IC50 value of approximately 5 µM .
  • Anti-inflammatory Evaluation :
    • Another research highlighted that derivatives similar to this compound showed a reduction in inflammatory markers in vitro when tested against lipopolysaccharide-induced inflammation models .

Data Summary Table

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AnticancerCell cycle arrest
Anti-inflammatoryCOX inhibition
AntibacterialDisruption of cell wall

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Activity :
    • Compounds similar to this structure have shown promise as anticancer agents. For instance, derivatives of pyranopyridine have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Antioxidant Properties :
    • The presence of multiple functional groups in the compound enhances its potential as an antioxidant. Studies have indicated that such compounds can scavenge free radicals and protect cells from oxidative stress .
  • Anti-inflammatory Effects :
    • Research has suggested that pyrano[3,2-c]pyridine derivatives can modulate inflammatory pathways, providing a basis for their use in treating conditions characterized by chronic inflammation .

Synthetic Applications

The structural features of 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile make it a valuable building block in organic synthesis:

  • Building Block for Organic Transformations :
    • The amino and cyano groups present in the compound allow for various organic transformations, making it useful in synthesizing more complex molecules .
  • Ligand in Coordination Chemistry :
    • Its ability to coordinate with metal ions opens avenues for developing metal complexes that may exhibit enhanced biological activity compared to uncoordinated ligands .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to this compound:

StudyFindings
Gao et al. (2001)Reported anticancer properties of similar pyranopyridine derivatives against various cancer cell lines.
Xu et al. (2011)Investigated anti-inflammatory effects and potential applications in treating rheumatoid arthritis.
Luan et al. (2011)Discussed the utility of amino and cyano groups in facilitating organic transformations and synthesis of novel compounds.

Chemical Reactions Analysis

2.1. Amino Group (-NH₂)

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (yield: 70–80%) .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ produces N-alkylated analogs (yield: 60–65%) .

2.2. Carbonitrile (-CN)

  • Hydrolysis : Acidic or basic hydrolysis converts the nitrile to:

    • Carboxylic Acid : Using 6M HCl (yield: 50%) .

    • Amide : Partial hydrolysis with H₂O₂/NH₃ (yield: 40%) .

2.3. Oxo Group (=O)

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol (yield: 55–60%) .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl substituent undergoes electrophilic substitution:

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄Para to OMeNitro-substituted derivative45%
BrominationBr₂/FeBr₃Ortho to OMeBromo-substituted derivative50%
SulfonationSO₃/H₂SO₄Meta to OMeSulfonic acid derivative35%

Data adapted from pyranoquinolone analogs .

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., HCl/EtOH), the pyran ring undergoes cleavage to form:

  • Linear Ketone Intermediate : Isolated via column chromatography (yield: 30%) .

  • Recyclization : Intermediate reacts with amines to form pyridine-fused lactams .

Biological Activity-Driven Modifications

Structural analogs demonstrate that substituents on the phenyl ring critically influence bioactivity. For example:

  • 3-Bromo substitution enhances antiproliferative activity (IC₅₀: 12 nM in HeLa cells) .

  • Methoxy groups improve metabolic stability but reduce tubulin-binding affinity .

Comparative Reactivity Table

Reaction Type Conditions Key Product Yield Source
Multicomponent SynthesisEtOH, Et₃N, refluxPyrano[3,2-c]pyridine core80%
AcylationAcCl, pyridine, 0°CN-Acetyl derivative75%
NitrationHNO₃/H₂SO₄, 50°C4-Nitro-3,4-dimethoxyphenyl analog45%
Hydrolysis (CN → COOH)6M HCl, refluxCarboxylic acid derivative50%

Mechanistic Insights

  • Tubulin Polymerization Inhibition : Analogous pyranoquinolones destabilize microtubules by binding to the colchicine site (IC₅₀: 0.8–1.2 μM) .

  • Apoptosis Induction : Methoxy-substituted derivatives activate caspase-3/7 pathways (EC₅₀: 5 μM) .

Stability and Degradation

  • Thermal Stability : Decomposes above 260°C without melting .

  • Photodegradation : UV exposure (254 nm) leads to ring-opening via [4π+4π] cycloreversion (half-life: 48 hr) .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound ID Substituent (Position 4) Substituent (Position 6) Molecular Formula Melting Point (°C) Key Properties/Notes
Target Compound 3,4-dimethoxyphenyl 2-phenylethyl C₂₇H₂₅N₃O₄ Not reported Enhanced lipophilicity; electron-donating dimethoxy group
3af 4-methoxyphenyl 2-phenylethyl C₂₄H₂₁N₃O₃ 263–265 84% yield; IR peaks at 2187 cm⁻¹ (C≡N), 1661 cm⁻¹ (C=O)
2,3-dimethoxyphenyl 3-pyridinylmethyl C₂₄H₂₂N₄O₄ Not reported Pyridine ring increases polarity; SMILES: CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C...
4-methoxyphenyl Benzo[1,3]dioxol-5-ylmethyl C₂₅H₂₁N₃O₅ Not reported Methylenedioxy group improves metabolic stability
3,4-dichlorophenyl 2-phenylethyl C₂₄H₁₉Cl₂N₃O₂ Not reported Electron-withdrawing Cl groups reduce electron density; RN: 612514-53-1
2,4-dimethoxyphenyl 2-morpholin-4-ylethyl C₂₅H₂₈N₄O₅ Not reported Morpholine enhances solubility via hydrogen bonding; RN: 443897-31-2

Structure-Activity Relationship (SAR)

  • 3,4-Dichlorophenyl (): Electron-withdrawing Cl groups may increase oxidative stability but reduce solubility .
  • Position 6 Substituents :
    • Phenethyl (Target) : Hydrophobic interactions dominate, favoring membrane penetration.
    • Morpholinylethyl () : Introduces basic nitrogen, improving aqueous solubility and hydrogen-bonding capacity .

Physicochemical Properties

  • Lipophilicity : Phenethyl (Target) > 3-pyridinylmethyl () > morpholinylethyl ().
  • Melting Points : Correlate with crystallinity; 3af (263–265°C) vs. 3ad (248–250°C) highlights the impact of substituent bulk .

Challenges and Innovations

  • Synthetic Complexity : Introducing 3,4-dimethoxy groups may necessitate protective strategies to avoid side reactions.
  • Characterization : IR and NMR data (e.g., ’s 1661 cm⁻¹ C=O stretch) are critical for verifying structural integrity .

Preparation Methods

One-Pot Three-Component Synthesis

The most efficient route involves a one-pot MCR combining 4-hydroxy-1-methylpyridin-2(1H)-one, 3,4-dimethoxybenzaldehyde, malononitrile, and 2-phenylethylamine. This method leverages the catalytic activity of triethylamine (Et₃N) in ethanol under reflux conditions.

Procedure :

  • Reactants :
    • 4-Hydroxy-1-methylpyridin-2(1H)-one (1.0 equiv)
    • 3,4-Dimethoxybenzaldehyde (1.0 equiv)
    • Malononitrile (1.0 equiv)
    • 2-Phenylethylamine (1.2 equiv)
  • Conditions :

    • Solvent: Ethanol (96%, 3 mL per 0.8 mmol aldehyde)
    • Catalyst: Et₃N (0.05 mL per 0.8 mmol aldehyde)
    • Temperature: Reflux (78°C)
    • Duration: 50–60 minutes
  • Workup :

    • Precipitation occurs upon cooling, yielding crude product.
    • Purification: Recrystallization from dimethylformamide (DMF) achieves >98% purity.

Yield : 76–89% (dependent on aldehyde reactivity and steric factors).

Mechanistic Insights :

  • Step 1 : Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and malononitrile forms an α,β-unsaturated nitrile.
  • Step 2 : Michael addition of 4-hydroxy-1-methylpyridin-2(1H)-one to the nitrile intermediate.
  • Step 3 : Cyclization and aromatization to form the pyrano[3,2-c]pyridine core.

Piperidine-Catalyzed MCR Variant

An alternative protocol substitutes Et₃N with piperidine (6–7 drops) in ethanol, extending reflux time to 3–4 hours. This method is advantageous for sterically hindered aldehydes but reduces yield (25–30%) due to side reactions.

Step-Wise Synthesis via Intermediate Functionalization

Pyridone Alkylation and Subsequent Cyclization

This approach introduces the 2-phenylethyl group early in the synthesis to minimize steric interference during cyclization.

Step 1: Alkylation of 4-Hydroxy-1-methylpyridin-2(1H)-one

  • Reagents : 2-Phenylethyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv)
  • Solvent : Acetonitrile, 60°C, 12 hours
  • Product : 4-Hydroxy-1-methyl-6-(2-phenylethyl)pyridin-2(1H)-one (Yield: 85%).

Step 2: Knoevenagel Condensation

  • Reactants : Alkylated pyridone (1.0 equiv), 3,4-dimethoxybenzaldehyde (1.0 equiv)
  • Conditions : Ethanol, piperidine (catalyst), reflux, 2 hours
  • Intermediate : α,β-Unsaturated ketone (Yield: 78%).

Step 3: Cyanoamination

  • Reagents : Malononitrile (1.2 equiv), NH₄OAc (1.5 equiv)
  • Solvent : Ethanol, 80°C, 4 hours
  • Product : Target compound after recrystallization (Yield: 65%).

Advanced Catalytic Methods

TMSBr-Promoted Cyclization

Inspired by halogen-mediated cyclizations, this method employs trimethylsilyl bromide (TMSBr) to enhance ring closure efficiency:

Procedure :

  • Reactants : Linear precursor (1.0 equiv), TMSBr (3.5 equiv)
  • Solvent : Nitromethane, 60°C, 1 hour
  • Yield : 81% (vs. 65% without TMSBr).

Advantages :

  • Reduced reaction time (1 hour vs. 4 hours).
  • Improved regioselectivity for the pyrano[3,2-c]pyridine scaffold.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temp (°C) Time (h) Yield (%) Purity (%)
One-Pot MCR (Et₃N) Et₃N Ethanol 78 1 76–89 >98
Step-Wise Alkylation K₂CO₃ MeCN 60 12 85 95
TMSBr Cyclization TMSBr MeNO₂ 60 1 81 97

Key Observations :

  • One-pot MCR offers the highest efficiency but requires precise stoichiometry.
  • Step-wise methods allow better control over substituent positioning at the cost of lower overall yields.
  • TMSBr catalysis significantly accelerates cyclization but necessitates handling of hygroscopic reagents.

Critical Factors Influencing Reaction Success

Solvent Polarity

Ethanol and DMF are preferred for their ability to solubilize polar intermediates while facilitating precipitation of the final product. Nitromethane, though less common, enhances electrophilicity in TMSBr-mediated reactions.

Steric and Electronic Effects

  • 3,4-Dimethoxyphenyl Group : Electron-donating methoxy groups stabilize the Knoevenagel adduct, improving reaction kinetics.
  • 2-Phenylethyl Substituent : Introduces steric hindrance, necessitating optimized catalyst loading (≥3.5 equiv TMSBr).

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

Answer:
The compound can be synthesized via a multicomponent one-pot reaction under reflux conditions. A typical procedure involves reacting substituted aldehydes, active methylene compounds (e.g., malononitrile), and ammonium acetate in ethanol or methanol. For example, analogs with similar pyrano[3,2-c]pyridine scaffolds were synthesized at 80–100°C for 8–12 hours, yielding 80–95% pure products after recrystallization from ethanol or DMF . Key parameters include stoichiometric control of reactants, solvent polarity, and reaction time to minimize side products like dimerization.

Advanced: How can X-ray crystallography using SHELX refine the compound’s structural ambiguities?

Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures against diffraction data. For pyrano-pyridine derivatives, hydrogen bonding patterns and dihedral angles between the dimethoxyphenyl and pyranone rings can be resolved. SHELX’s robust algorithms handle twinning and high thermal motion, common in flexible substituents like the phenylethyl group. Refinement metrics (R-factor < 0.05) and electron density maps validate stereochemical assignments, particularly for chiral centers at C-4 and C-6 .

Advanced: How to resolve contradictions in reported antiproliferative activity data?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations across cell lines) may arise from differences in assay conditions (e.g., serum concentration, incubation time) or compound stability. Validate results via:

  • Dose-response curves with standardized protocols (e.g., MTT assays at 24/48/72 hours).
  • Metabolic stability tests (e.g., microsomal incubation) to assess degradation.
  • SAR analysis : Compare with analogs (e.g., 3-bromophenyl vs. 3,4-dimethoxyphenyl substituents) to identify critical pharmacophores .

Basic: Which spectroscopic methods confirm the compound’s structural identity?

Answer:

  • ¹H/¹³C NMR : Key signals include the amino proton (δ 6.0–7.0 ppm, broad singlet), pyranone carbonyl (δ 160–165 ppm), and nitrile carbon (δ 115–120 ppm).
  • IR : Stretches for -NH₂ (~3350 cm⁻¹), C≡N (~2200 cm⁻¹), and C=O (~1680 cm⁻¹).
  • HRMS : Exact mass matching [M+H]⁺ (e.g., calculated 376.1293 vs. observed 376.1296) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:
Focus on modifying:

  • Aromatic substituents : Replace 3,4-dimethoxyphenyl with halogenated (e.g., 3-Br, 3,4-Cl₂) or electron-withdrawing groups to modulate lipophilicity and π-π interactions.
  • Alkyl chains : Vary phenylethyl length (e.g., benzyl vs. phenethyl) to assess steric effects.
  • Heterocyclic core : Introduce fused rings (e.g., quinoline) or replace pyranone with pyridone .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

  • Solubility : Poor in water; soluble in DMSO, DMF, or ethanol (10–20 mg/mL). Add co-solvents (e.g., 5% Tween-80) for in vitro assays.
  • Stability : Store at –20°C under inert atmosphere. Monitor degradation via HPLC (e.g., 10% acetonitrile/water gradient) over 48 hours at 37°C .

Advanced: How to validate purity using HPLC-HRMS?

Answer:

  • Column : C18 (150 × 4.6 mm, 3.5 µm).
  • Mobile phase : 0.1% formic acid in water/acetonitrile (70:30 to 30:70 over 20 minutes).
  • HRMS parameters : ESI+ mode, resolution >30,000; compare observed [M+H]⁺ with theoretical mass (Δ < 2 ppm). Purity >95% is acceptable for biological testing .

Advanced: What role do the 3,4-dimethoxy and phenylethyl groups play in bioactivity?

Answer:

  • 3,4-Dimethoxyphenyl : Enhances binding to tubulin’s colchicine site via hydrophobic interactions (supported by docking studies).
  • Phenylethyl group : Increases membrane permeability (logP ~3.5) but may reduce solubility. Truncating this group in analogs lowered antiproliferative activity by 50% in MCF-7 cells .

Basic: What purification techniques yield high-priority material?

Answer:

  • Recrystallization : Use ethanol/water (4:1) or chloroform/hexane mixtures.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) gradient. Monitor fractions by TLC (Rf ~0.4 in ethyl acetate) .

Advanced: How to model the compound’s interaction with biological targets computationally?

Answer:

  • Docking : Use AutoDock Vina with tubulin (PDB: 1SA0) or kinase targets. Set grid boxes around the colchicine-binding site.
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.